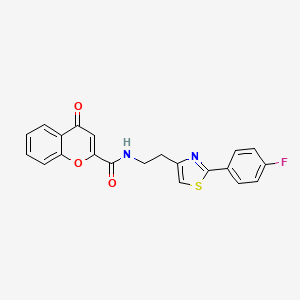

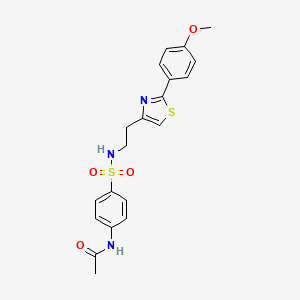

N-(4-(N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

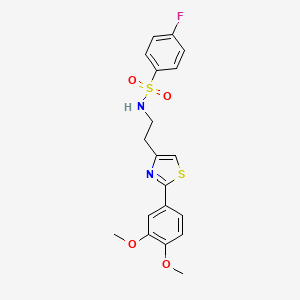

“N-(4-(N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide” is an orange-red solid . It is a derivative of thiazole, a heterocyclic compound that contains sulfur and nitrogen .

Synthesis Analysis

The compound has been synthesized with a yield of 90% . The synthesis process involves complex reactions and the use of various reagents .Molecular Structure Analysis

The molecular structure of the compound is characterized by various spectroscopic techniques. The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule . The FT-IR spectrum provides information about the functional groups present .Chemical Reactions Analysis

The compound undergoes various chemical reactions due to the presence of reactive functional groups. The thiazole ring in the molecule plays a significant role in these reactions .Physical And Chemical Properties Analysis

The compound is an orange-red solid with a melting point of 68-70°C . The 1H NMR, 13C NMR, and FT-IR spectra provide information about its physical and chemical properties .Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives have been recognized for their potent antimicrobial properties. They act by disrupting the biosynthesis of bacterial lipids or through other mechanisms, effectively combating various bacterial species . The compound could potentially serve as a scaffold for developing new antimicrobial agents with novel modes of action, addressing the growing concern of microbial resistance.

Anticancer and Antiproliferative Agents

Thiazole compounds have shown promise as anticancer and antiproliferative agents. They have been evaluated against various cancer cell lines, including human breast adenocarcinoma (MCF7), and have demonstrated significant activity . The compound’s ability to inhibit cell growth could be harnessed to develop new treatments for cancer, particularly breast cancer.

Antitumor and Cytotoxic Activity

Research has indicated that thiazole derivatives can exhibit antitumor and cytotoxic activities. Some derivatives have been synthesized and tested for their effects on human tumor cell lines, showing potent effects on prostate cancer . This suggests that the compound could be explored further for its potential use in treating various types of tumors.

Neuroprotective Applications

Thiazoles are known to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. They may play a role in the synthesis of neurotransmitters like acetylcholine, which is essential for the normal functioning of the nervous system . This compound could be investigated for its potential applications in protecting neuronal health.

Anti-inflammatory Properties

The anti-inflammatory activity of thiazole derivatives is well-documented. They can be used to develop drugs that reduce inflammation without the side effects associated with traditional anti-inflammatory medications . This compound could be a candidate for creating safer and more effective anti-inflammatory drugs.

Herbicidal Activities

Thiazole derivatives have also been explored for their herbicidal activities. They can be effective when certain groups, such as fluorine-containing phenyl groups, are introduced into the molecular structure . This compound could be modified to enhance its herbicidal properties for agricultural applications.

Mechanism of Action

Target of Action

Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .

Biochemical Pathways

These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Pharmacokinetics

The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This solubility profile may influence the compound’s bioavailability.

Action Environment

The chemical properties of the thiazole ring, such as its solubility and aromaticity, may influence its interaction with the environment .

properties

IUPAC Name |

N-[4-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethylsulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c1-14(24)22-16-5-9-19(10-6-16)29(25,26)21-12-11-17-13-28-20(23-17)15-3-7-18(27-2)8-4-15/h3-10,13,21H,11-12H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJSYIANKUWKFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)sulfamoyl)phenyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}-N-[4-(trifluoromethyl)benzyl]benzamide](/img/structure/B2898628.png)

![4-Nitro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2898629.png)

![Ethyl 6-methoxy-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B2898635.png)

![Methyl 3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-[(3-fluorophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2898642.png)

![3-(4-fluorophenyl)-5-(3-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2898643.png)